molecular formula C19H18F3NO B1325538 4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone CAS No. 898776-65-3

4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone

Cat. No.: B1325538
CAS No.: 898776-65-3
M. Wt: 333.3 g/mol
InChI Key: GUADOJBUEIFHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone is a synthetic compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to a benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone typically involves the reaction of 4’-chloromethyl-2-trifluoromethylbenzophenone with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the pyrrolidine group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of 4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methyl-2-trifluoromethylbenzophenone
  • 4’-Piperidinomethyl-2-trifluoromethylbenzophenone
  • 4’-Morpholinomethyl-2-trifluoromethylbenzophenone

Uniqueness

4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(pyrrolidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-19(21,22)17-6-2-1-5-16(17)18(24)15-9-7-14(8-10-15)13-23-11-3-4-12-23/h1-2,5-10H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUADOJBUEIFHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642757
Record name {4-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-65-3
Record name {4-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.